molecular formula C13H11N3OS B010849 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide CAS No. 107363-01-9

3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide

Cat. No.: B010849
CAS No.: 107363-01-9
M. Wt: 257.31 g/mol
InChI Key: OLGOTFKDOTUCRV-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide is a heterocyclic compound that features a pyrrole ring fused to a benzothiophene moiety, with a carbohydrazide functional group attached. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide typically involves the condensation of a pyrrole derivative with a benzothiophene derivative under specific reaction conditions. One common method includes the use of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) to facilitate the formation of the carbohydrazide linkage. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyrrole-benzothiophene derivatives.

Scientific Research Applications

3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide
  • 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid
  • 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxaldehyde

Uniqueness

3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for the formation of various derivatives through substitution reactions, enhancing its versatility in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-pyrrol-1-yl-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c14-15-13(17)12-11(16-7-3-4-8-16)9-5-1-2-6-10(9)18-12/h1-8H,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGOTFKDOTUCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377086
Record name 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107363-01-9
Record name 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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